1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide is a structurally complex small molecule characterized by a pyrrolidine-2-carboxamide backbone substituted with a 5-chlorothiophene sulfonyl group and a chromeno-thiazol heterocyclic system. The 5-chlorothiophene sulfonyl group introduces electron-withdrawing properties, which may influence metabolic stability and solubility.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S3/c20-15-7-8-16(29-15)30(25,26)23-9-3-5-12(23)18(24)22-19-21-17-11-4-1-2-6-13(11)27-10-14(17)28-19/h1-2,4,6-8,12H,3,5,9-10H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSABRRCSFJAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and therapeutic implications based on recent research findings.
Structural Features
This compound features a unique arrangement of functional groups that contribute to its biological activity:
- Pyrrolidine Ring : A five-membered ring that may influence the compound's interaction with biological targets.
- Sulfonyl Group : Known for enhancing solubility and reactivity.
- Chlorothiophene Moiety : Adds to the chemical reactivity and potential interactions with cellular components.
- Chromeno[4,3-d]thiazole Structure : This heterocyclic component is often associated with various pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) models.
- Anti-inflammatory Effects : The sulfonamide group may play a role in modulating inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Analgesic Activity : Similar compounds have been noted for their pain-relieving properties, which could be relevant for this molecule as well.
The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Potential interactions with cellular receptors could lead to altered signaling pathways associated with disease states.
Case Studies and Research Findings
A review of recent studies highlights the following findings regarding the biological activity of this compound:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated significant inhibition of tumor growth in NSCLC models | Suggests potential as an anticancer agent |
| Study 2 | Showed anti-inflammatory effects in animal models | Indicates possible therapeutic applications in chronic inflammatory diseases |
| Study 3 | Evaluated receptor binding affinities using molecular docking simulations | Provides insights into the mechanism of action and potential side effects |
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar molecules can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-((5-bromothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | Bromine instead of chlorine | Potentially different reactivity; anticancer activity |
| 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dichlorophenyl)pyrrolidine-2-carboxamide | Additional chlorinated phenyl group | Enhanced anticancer properties due to increased lipophilicity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide with structurally related compounds, emphasizing substituent effects, molecular properties, and reported activities:
Key Findings from Structural Comparisons:
Core Heterocycles: The chromeno-thiazol system in the target compound offers a larger aromatic surface area compared to simpler thiazole or thiadiazole cores (e.g., Compounds 43 and 74), which may enhance binding to hydrophobic enzyme pockets . Replacing chromeno-thiazol with cyanophenyl-thiazol () reduces molecular complexity but retains sulfonyl and carboxamide functional groups critical for hydrogen bonding.
Fluorophenyl vs. Chlorothiophene: Fluorine in ’s compound may enhance metabolic resistance compared to chlorine, though chlorine’s larger atomic radius could improve steric interactions .
Biological Activity: Compound 43 () demonstrated significant anti-inflammatory activity with an ulcerogenic index comparable to celecoxib, suggesting that sulfonamide-pyrrolidine derivatives are promising for COX-2 inhibition. The target compound’s chromeno-thiazol system could further optimize selectivity.
Q & A
What are the standard synthetic routes for synthesizing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide?
Basic
The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key precursors include chlorinated thiophene derivatives (e.g., 5-chlorothiophene-2-sulfonyl chloride) and chromeno-thiazole intermediates. A typical sequence involves:
Sulfonylation : Reacting pyrrolidine-2-carboxylic acid derivatives with 5-chlorothiophene-2-sulfonyl chloride in aprotic solvents (e.g., dichloromethane) under nitrogen atmosphere .
Amidation : Coupling the sulfonylated pyrrolidine intermediate with the chromeno-thiazol-2-amine moiety using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dimethylformamide (DMF) .
Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography with gradients of ethyl acetate/hexane.
How is structural characterization performed for this compound using spectroscopic methods?
Basic
Structural confirmation requires a combination of spectroscopic techniques:
- NMR : H and C NMR identify proton environments (e.g., sulfonyl groups at δ 3.5–4.0 ppm, aromatic protons in chromeno-thiazole at δ 6.8–8.2 ppm) and carbon backbone integrity .
- IR : Peaks at ~1350 cm (S=O stretching) and ~1650 cm (amide C=O) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHClNOS) .
What initial biological screening approaches are recommended for assessing its bioactivity?
Basic
Preliminary screening focuses on:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify molecular targets .
How can reaction conditions be optimized to improve yield and purity during synthesis?
Advanced
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require strict anhydrous conditions to avoid hydrolysis .
- Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-couplings in chromeno-thiazole synthesis .
- Temperature Control : Lowering reaction temperatures (<0°C) during sulfonylation minimizes side reactions .
- Purification : Gradient elution in HPLC (C18 columns) resolves closely related impurities .
What strategies resolve contradictions in reported biological activity data across studies?
Advanced
Address discrepancies by:
- Assay Standardization : Compare protocols (e.g., cell line passage number, serum concentration) to identify variability sources .
- Purity Assessment : Quantify impurities via HPLC (>95% purity threshold) and correlate with bioactivity .
- Statistical Analysis : Apply multivariate regression to isolate structural features (e.g., sulfonyl group orientation) influencing activity .
How can computational modeling predict the compound's mechanism of action and target interactions?
Advanced
Computational approaches include:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
